Methyl 2-(4-ethylphenyl)acetate
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Overview
Description
Methyl 2-(4-ethylphenyl)acetate is an organic compound with the molecular formula C11H14O2. It is a colorless liquid that is often used in the synthesis of various chemical products. This compound is known for its pleasant, fruity odor, making it a valuable component in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-ethylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-ethylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation and crystallization to achieve the desired product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethylphenyl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 4-ethylphenylacetic acid
Reduction: 4-ethylphenylethanol
Substitution: Various substituted esters and derivatives
Scientific Research Applications
Methyl 2-(4-ethylphenyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenylacetate: Similar structure but lacks the ethyl group on the phenyl ring.
Ethyl 2-phenylacetate: Similar structure but has an ethyl ester group instead of a methyl ester group.
Methyl 4-methylphenylacetate: Similar structure but has a methyl group on the phenyl ring instead of an ethyl group.
Uniqueness
Methyl 2-(4-ethylphenyl)acetate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural feature can affect its interactions in various chemical and biological contexts, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 2-(4-ethylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIQFQYCZIJUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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